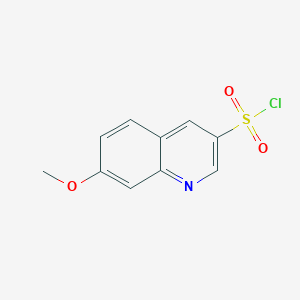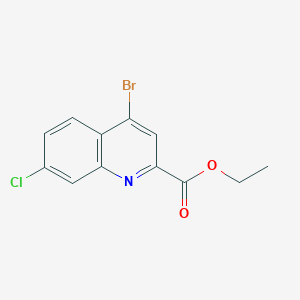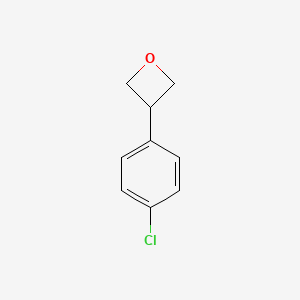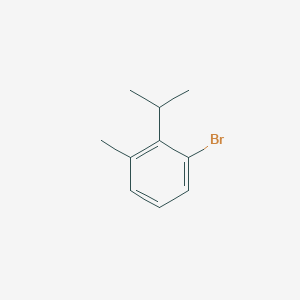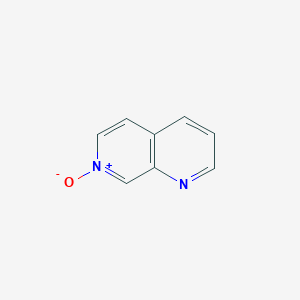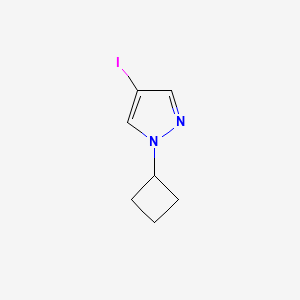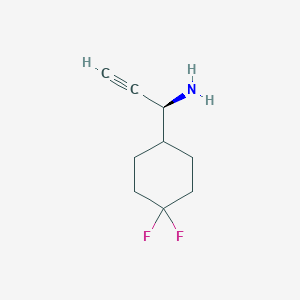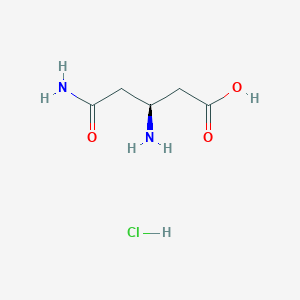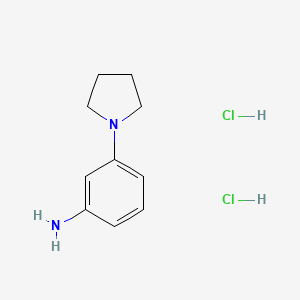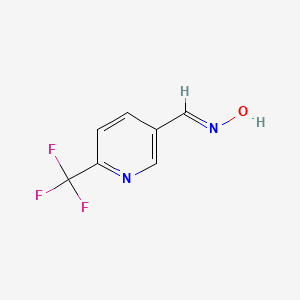
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide is a compound belonging to the class of organic compounds known as hydropyrimidines. These compounds contain a hydrogenated pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compound is characterized by the presence of amino, hydroxy, and carboximidamide functional groups attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide typically involves the reaction of 4-amino-2-methyl-5-pyrimidinecarbonitrile with hydroxylamine hydrochloride in dimethyl sulfoxide. The reaction is carried out at a temperature of 40°C for 92 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
科学研究应用
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
作用机制
The mechanism of action of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide biosynthesis, leading to disruptions in cellular processes .
相似化合物的比较
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: This compound is structurally similar and shares some chemical properties.
4-Amino-2-methyl-5-pyrimidinecarbonitrile: Another related compound used in the synthesis of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide.
Uniqueness
This compound is unique due to its specific functional groups and their arrangement on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C6H9N5O |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
4-amino-N'-hydroxy-2-methylpyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H9N5O/c1-3-9-2-4(5(7)10-3)6(8)11-12/h2,12H,1H3,(H2,8,11)(H2,7,9,10) |
InChI 键 |
VCLLNBJQUNKPPW-UHFFFAOYSA-N |
手性 SMILES |
CC1=NC=C(C(=N1)N)/C(=N/O)/N |
规范 SMILES |
CC1=NC=C(C(=N1)N)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


